1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine
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Overview
Description
1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3,4-dimethylphenyl group and a piperazine ring attached to a pyridine moiety. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the piperazine and pyridine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid
- 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Uniqueness
1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-16-3-4-18(13-17(16)2)21-19(14-23-24-21)15-25-9-11-26(12-10-25)20-5-7-22-8-6-20/h3-8,13-14H,9-12,15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORUCWYKBLOFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCN(CC3)C4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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